Benzoylprop

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Benzoylprop, also known as this compound-ethyl, is an obsolete herbicide that was once used to selectively control wild oats in a variety of field crops . The primary target of this compound is the lipid biosynthesis pathway in these plants . By inhibiting this pathway, this compound prevents the growth of these plants, thereby acting as an effective herbicide.

Mode of Action

The mode of action of this compound involves the inhibition of lipid biosynthesis . Lipids are essential components of cell membranes and are crucial for the normal growth and development of plants. By inhibiting lipid biosynthesis, this compound disrupts the normal functioning of the plant cells, leading to their death.

Biochemical Pathways

The specific biochemical pathway affected by this compound is the lipid biosynthesis pathway . This pathway is responsible for the production of lipids, which are vital for the formation of cell membranes and energy storage. When this pathway is inhibited, the plant cannot produce the necessary lipids for its growth and survival, leading to its eventual death.

Result of Action

The result of this compound’s action is the death of the target plants. By inhibiting lipid biosynthesis, this compound disrupts the normal cellular functions of the plants, leading to their death . This makes this compound effective as a herbicide for controlling the growth of wild oats in various crops.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzoylprop involves the reaction of benzoyl chloride with 3,4-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The resulting intermediate is then reacted with DL-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Benzoylprop undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: this compound-oxide.

Reduction: Corresponding amine.

Substitution: Various substituted benzoyl derivatives.

Applications De Recherche Scientifique

Benzoylprop has been used in various scientific research applications, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoylprop-ethyl: An ethyl ester derivative of this compound with similar herbicidal properties.

Difenzoquat: Another herbicide with a similar mode of action but different chemical structure.

Diclofop-methyl: A herbicide that also inhibits lipid biosynthesis but has a different chemical structure.

Uniqueness

This compound is unique due to its specific inhibition of lipid biosynthesis and its chiral nature, which can lead to different biological activities for its enantiomers . Unlike some other herbicides, this compound has a relatively low environmental impact and is considered obsolete, making it less commonly used in modern agricultural practices .

Activité Biologique

Benzoylprop, a herbicide commonly used in agricultural practices, has garnered attention for its biological activity, particularly regarding its effects on plant physiology and potential impacts on non-target organisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various plant species, and relevant case studies.

This compound belongs to the class of benzoylurea herbicides. Its primary mechanism involves the inhibition of cell division and elongation in plants, leading to stunted growth and eventual plant death. The compound acts by interfering with the synthesis of specific proteins essential for cell division, particularly affecting meristematic tissues in young plants.

Table 1: Effects of this compound on Plant Growth

Case Studies

- Histological Effects : A study examined the histological changes in wild oat stems after exposure to this compound. The results indicated significant morphological alterations, including inhibited cell division in meristematic tissues, which corroborated the compound's mechanism of action as a growth inhibitor .

- Uptake and Transport Studies : Research investigating the uptake and transport of phosphorus in Avena fatua and Triticum aestivum revealed that this compound significantly impaired nutrient transport within these plants. This impairment was observed within hours of application and persisted over several days, indicating a profound effect on plant metabolism .

- Environmental Persistence : this compound has been shown to persist in soil environments, raising concerns about its long-term ecological impact. Studies reported that the compound's residual activity can affect subsequent crops, potentially leading to unintended herbicidal effects on non-target species .

Toxicity and Non-Target Effects

While this compound is primarily designed for weed control, its toxicity profile raises concerns regarding non-target organisms. The acute toxicity levels (LD50 values) indicate that this compound can be hazardous to mammals if ingested or absorbed through the skin. For instance, studies classify it as moderately hazardous with an oral LD50 ranging from 200 to 2,000 mg/kg for various formulations .

Table 2: Toxicity Profile of this compound

Propriétés

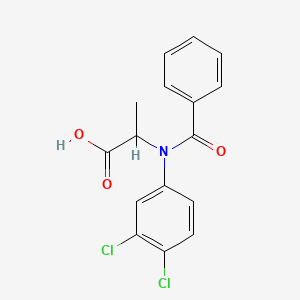

IUPAC Name |

2-(N-benzoyl-3,4-dichloroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c1-10(16(21)22)19(12-7-8-13(17)14(18)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRJCUYSKKFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892185 | |

| Record name | Benzoylprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22212-56-2 | |

| Record name | Benzoylprop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOYLPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIC4K7US4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.